molecular formula C24H31FN2Si B8497319 4-{2-(4-Fluorophenyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}pyridine CAS No. 321344-86-9

4-{2-(4-Fluorophenyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}pyridine

Cat. No. B8497319
M. Wt: 394.6 g/mol
InChI Key: HIPZCEIFCOMXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-(4-Fluorophenyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}pyridine is a useful research compound. Its molecular formula is C24H31FN2Si and its molecular weight is 394.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{2-(4-Fluorophenyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{2-(4-Fluorophenyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

321344-86-9

Product Name

4-{2-(4-Fluorophenyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}pyridine

Molecular Formula

C24H31FN2Si

Molecular Weight

394.6 g/mol

IUPAC Name

[2-(4-fluorophenyl)-3-pyridin-4-ylpyrrol-1-yl]-tri(propan-2-yl)silane

InChI

InChI=1S/C24H31FN2Si/c1-17(2)28(18(3)4,19(5)6)27-16-13-23(20-11-14-26-15-12-20)24(27)21-7-9-22(25)10-8-21/h7-19H,1-6H3

InChI Key

HIPZCEIFCOMXMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1C2=CC=C(C=C2)F)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

31 ml (47.4 mmol) of a 1.57 N solution of butyllithium in hexane were added to a solution of 11.30 g (47.4 mmol) of 2-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrrole [prepared as described in step 7(i) above] in 300 ml of tetrahydrofuran at −78° C. and the mixture was stirred for 10 minutes. At the end of this time, 13.4 ml (49.8 mmol) of triisopropylsilyl triflate were added to the reaction mixture at the same temperature. After removal of the cooling bath, the mixture was stirred at room temperature for 30 minutes. 200 ml of water and 300 ml of a saturated aqueous solution of sodium hydrogencarbonate were then added to the reaction mixture before extracting with ethyl acetate. The organic extract was washed with water, dried over anhydrous sodium sulfate and then concentrated by evaporation under reduced pressure to give 18.70 g (quantitative yield) of the title compound as a reddish purple oil.
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2-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrrole
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